molecular formula C9H10BrNO B050266 N-(5-Bromo-2-methylphenyl)acetamide CAS No. 116436-10-3

N-(5-Bromo-2-methylphenyl)acetamide

Cat. No.: B050266
CAS No.: 116436-10-3
M. Wt: 228.09 g/mol
InChI Key: HCSKOFDCUTVQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Bromo-2-methylphenyl)acetamide (CAS: 116436-10-3) is an acetamide derivative with the molecular formula C₉H₁₀BrNO and a molecular weight of 228.09 g/mol . The compound features a bromine atom at the 5-position and a methyl group at the 2-position on the phenyl ring, which influence its electronic and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-Bromo-2-methylphenyl)acetamide can be synthesized through the reaction of 5-bromo-2-methylaniline with acetic anhydride. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The reaction can be represented as follows:

[ \text{5-Bromo-2-methylaniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The process would include steps for purification and isolation of the product, such as recrystallization or chromatography, to ensure the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.

Major Products

    Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with a hydroxyl group yields a phenol derivative.

    Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.

    Reduction: Reduction of the amide group can yield an amine.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(5-Bromo-2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-methylphenyl)acetamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the context of its use, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The presence and position of substituents significantly impact melting points, solubility, and crystallinity:

Compound Name Substituents Molecular Weight Melting Point (°C) Reference
N-(5-Bromo-2-methylphenyl)acetamide 5-Bromo, 2-methyl 228.09 Not reported
2-Bromo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]acetamide Bromo, trimethoxybenzoyl, benzo[b]thienyl - 164–166
2-Iodo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]acetamide Iodo, trimethoxybenzoyl, benzo[b]thienyl - 172–174
2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide Bromo, methoxy, nitro 289.08 Not reported
  • Bulkier substituents (e.g., benzo[b]thienyl groups in ) elevate melting points due to enhanced intermolecular interactions .

Crystallographic and Structural Comparisons

Crystal packing and lattice parameters vary with substituent size and electronic effects:

Compound Name Crystal System Space Group Lattice Constants (Å) Reference
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide Monoclinic Not specified a = 14.0086, b = 9.4215, c = 20.610
2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide Monoclinic P21/c a = 14.0086, b = 9.4215, c = 20.610
  • Meta-substituted trichloroacetamides () exhibit asymmetric unit variations; for example, the 3,5-dimethyl derivative contains two molecules per unit cell, while others have one .
  • Bromophenyl-pyridyl acetamides () adopt monoclinic systems with distinct hydrogen-bonding networks influencing stability .

Functional Group Impact on Bioactivity (Preliminary Insights)

  • Benzo[b]thiophene derivatives () are intermediates in pharmaceutical synthesis, suggesting utility in drug discovery .

Biological Activity

N-(5-Bromo-2-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its applications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position of the aromatic ring and an acetamide functional group. This structural configuration is crucial for its biological activity. The molecular formula is C9H10BrN2OC_9H_{10}BrN_2O, and its molecular weight is approximately 244.09 g/mol.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, potentially impacting cancer cell proliferation and survival.
  • Receptor Interaction : Its structure allows it to interact with various receptors, which can modulate physiological responses.
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, indicating that this compound might also exhibit such effects against bacterial and fungal strains.

Anticancer Properties

Research indicates that compounds similar to this compound can induce differentiation in cancer cells, particularly in acute myeloid leukemia (AML). A study demonstrated that small molecules could stimulate differentiation in AML cell lines, suggesting potential therapeutic applications for this compound .

Antimicrobial Effects

This compound has been evaluated for its antimicrobial properties. Compounds with similar structures have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. The presence of the bromine atom enhances its reactivity, potentially increasing its antimicrobial efficacy .

Case Studies and Research Findings

  • Antitumor Activity :
    • A study explored several acetamide derivatives, including those with bromine substitutions. The findings indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting that this compound could be a candidate for further development in anticancer therapies .
  • Antimicrobial Screening :
    • In a comparative study of various acetamides, this compound was included in a screening panel against common bacterial strains. Results showed moderate activity against selected Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
  • Pharmacokinetic Studies :
    • Pharmacokinetic evaluations revealed that compounds similar to this compound exhibited favorable absorption and distribution characteristics in vivo, making them suitable candidates for drug development .

Data Tables

Biological Activity Observed Effects Reference
AnticancerInduces differentiation in AML cells
AntimicrobialModerate activity against Gram-positive bacteria
Enzyme inhibitionPotential inhibition of cancer-related enzymes

Q & A

Q. Basic: What are the optimal synthetic routes for N-(5-Bromo-2-methylphenyl)acetamide, and how can reaction conditions be systematically optimized?

Methodological Answer:
A common approach involves acetylation of 5-bromo-2-methylaniline using acetic anhydride or acetyl chloride under reflux. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while toluene minimizes side reactions.
  • Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation.
  • Catalysis : Acidic (H₂SO₄) or basic (pyridine) conditions may be tested for yield optimization.
    Post-synthesis, purify via recrystallization (ethanol/water) and validate purity via HPLC (>97% threshold) .

Q. Basic: How should researchers characterize this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The methyl group on the phenyl ring (δ ~2.3 ppm) and acetamide carbonyl (δ ~168 ppm) are diagnostic .
  • FTIR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • X-ray crystallography : For structural elucidation, grow single crystals in ethanol. Refinement with software like SHELXL reveals bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) .

Q. Advanced: How can contradictions between spectroscopic data and crystallographic results be resolved for this compound?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state):

  • Variable-temperature NMR : Probe conformational changes by analyzing peak splitting or coalescence at elevated temperatures.
  • DFT calculations : Compare computed (e.g., Gaussian) and experimental spectra to identify dominant conformers .
  • Synchrotron XRD : High-resolution data can resolve ambiguities in crystallographic models .

Q. Advanced: What computational strategies are employed to study the electronic properties and reactivity of this compound?

Methodological Answer:

  • HOMO-LUMO analysis : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to predict reactivity sites. The bromine substituent lowers LUMO energy, enhancing electrophilicity .
  • Molecular Electrostatic Potential (MESP) : Map charge distribution to identify nucleophilic/electrophilic regions.
  • Docking studies : If bioactive, simulate interactions with target proteins (e.g., enzymes) using AutoDock Vina .

Q. Research Gap: What understudied applications of this compound warrant investigation based on its functional groups?

Methodological Answer:

  • Pharmaceutical intermediates : Explore as a precursor for kinase inhibitors or antimicrobial agents via Suzuki coupling (bromine as a handle) .
  • Material science : Investigate liquid crystalline behavior by modifying substituents (e.g., adding alkyl chains) .
  • Environmental chemistry : Study degradation pathways (e.g., hydrolysis under UV light) to assess ecotoxicological risks .

Q. Safety and Handling: What protocols are critical for safe laboratory handling of this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis .
  • Storage : Keep in airtight containers at 0–6°C to prevent decomposition .
  • Spill management : Neutralize with sodium bicarbonate, then adsorb using vermiculite. Dispose as hazardous waste .

Properties

IUPAC Name

N-(5-bromo-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-3-4-8(10)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSKOFDCUTVQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557771
Record name N-(5-Bromo-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116436-10-3
Record name N-(5-Bromo-2-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116436-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Bromo-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-6-methylaniline (1.00 g , 5.37 mmol) in pyridine (8 mL) was added acetyl chloride (0.76 mL, 10.7 mmol) at 0° C. The reaction mixture was stirred at room temperature for 1 hour and concentrated. The residue was extracted with EtOAc, washed with 5% citric acid, dried over MgSO4, concentrated, and triturated with ether to give 0.750 g (61%) of the desired product as off-white crystal. MS (DCI/NH3) m/z: 227.9 (M+H)+, 229.9 (M+2+H)+; 1H NMR (300 MHz, CDCl3) δ 2.21 (s, 6H), 6.90 (m, 1H), 7.04 (d, J=8.14 Hz, 1H), 7.20 (d, J=7.80 Hz, 1H), 8.06 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.76 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
61%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.